![molecular formula C7H7BrN4 B13029357 (5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine” is a chemical compound with the following structural formula:
Br ↑N−C−N ↓H
It consists of a pyrrolo[2,1-f][1,2,4]triazine ring system with a bromine atom attached to one of the nitrogen atoms. The compound’s systematic name is 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine .
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the bromine substituent onto the pyrrolo[2,1-f][1,2,4]triazine scaffold. While specific methods may vary, a common approach is the nucleophilic substitution of a precursor compound with a bromine source.
Reaction Conditions::Precursor Synthesis: The precursor compound (e.g., pyrrolo[2,1-f][1,2,4]triazine) can be synthesized using established methods.
Bromination: The bromination step typically involves treating the precursor with a brominating agent (e.g., N-bromosuccinimide) under appropriate conditions (solvent, temperature, etc.).
Industrial Production:: Industrial-scale production methods may involve continuous-flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Análisis De Reacciones Químicas
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitrogen atom bearing the bromine.
Reduction: Reduction of the nitro group (if present) could yield the corresponding amine.
Oxidation: Oxidation reactions may lead to the formation of heterocyclic derivatives.
Brominating Agents: N-bromosuccinimide (NBS), bromine (Br₂).
Reduction Agents: Hydrogen gas (H₂), metal catalysts (e.g., Pd/C).
Oxidizing Agents: Peroxides (e.g., H₂O₂).
Major Products:: The major product is 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine itself.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Used in the synthesis of more complex heterocyclic compounds.
Ligand Design: Potential ligand for metal ions due to its nitrogen-rich structure.
Drug Discovery: Exploration of its pharmacological properties.
Biological Activity: Investigation of its effects on cellular processes.
Materials Science:
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
While 5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, related compounds include other pyrrolo[2,1-f][1,2,4]triazines and their derivatives.
Propiedades
Fórmula molecular |
C7H7BrN4 |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-5-1-2-12-6(5)4-10-7(3-9)11-12/h1-2,4H,3,9H2 |
Clave InChI |
QCRLDFCXJZJOJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1Br)C=NC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


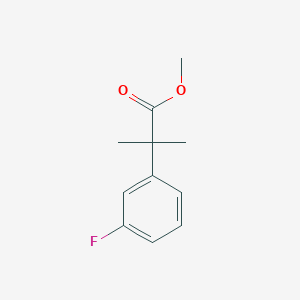
![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)

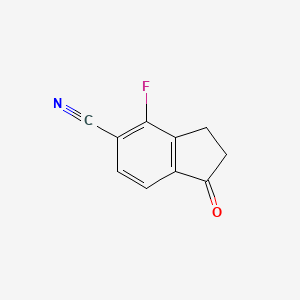


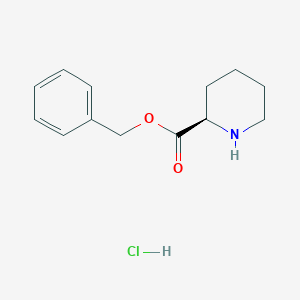
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
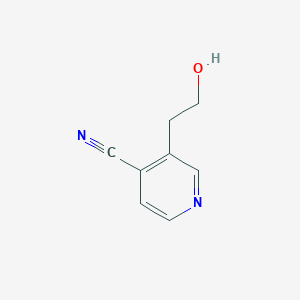
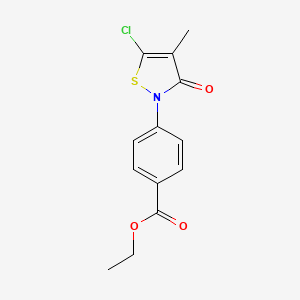
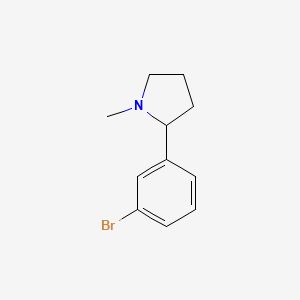
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
